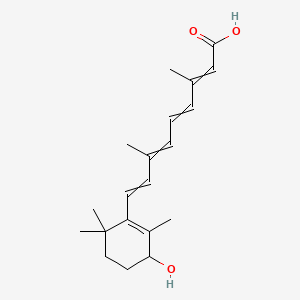

rac4-Hydroxy-9-cis-retinoicAcid-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ácido Retinoico 4-hidroxi todo-trans: es un compuesto retinoide que consiste en ácido retinoico todo-trans que lleva un sustituyente hidroxilo en la posición 4 del anillo ciclohexenilo . Es un metabolito del ácido retinoico todo-trans, formado por las isoformas del citocromo P450 CYP26A1, B1 y C1 . Este compuesto juega un papel importante en varios procesos biológicos y se ha estudiado por sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido retinoico 4-hidroxi todo-trans generalmente implica la hidroxilación del ácido retinoico todo-trans. Esto se puede lograr mediante reacciones enzimáticas utilizando isoformas del citocromo P450 . Las condiciones de reacción a menudo incluyen la presencia de cofactores y temperaturas de reacción específicas para garantizar una actividad enzimática óptima.

Métodos de producción industrial: La producción industrial del ácido retinoico 4-hidroxi todo-trans puede implicar enfoques biotecnológicos, utilizando microorganismos genéticamente modificados que expresan las enzimas del citocromo P450 necesarias. Este método permite la producción a gran escala con alta especificidad y rendimiento.

Análisis De Reacciones Químicas

Oxidation Reactions

9-cis-4-hydroxyretinoic acid undergoes enzymatic oxidation, primarily mediated by cytochrome P450 (CYP) isoforms, to form 4-oxo derivatives. The deuterium substitution at position 4 may alter reaction kinetics due to isotope effects.

Key Findings :

-

Oxidation at the 4-hydroxy group produces 9-cis-4-oxo-retinoic acid, a major metabolite observed in rat and human studies .

-

β-Oxidation shortens the polyene chain, generating volatile fragments (e.g., CO₂) through decarboxylation .

Reduction Reactions

The hydroxy group at position 4 can undergo reduction under specific conditions, though this pathway is less common than oxidation.

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Reduction of 4-hydroxy group | Sodium borohydride (NaBH₄) | 9-cis-retinoic acid derivatives |

Key Findings :

-

In vitro studies using NaBH₄ demonstrate reversible reduction of the 4-hydroxy group to form retinoic acid analogs.

-

Endogenous reduction is rare but observed in anaerobic bacterial systems .

Isomerization Reactions

The 9-cis configuration isomerizes to other geometric forms under light or thermal stress, altering biological activity.

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Photoisomerization | UV light, polar solvents | 13-cis, all-trans isomers | |

| Thermal isomerization | Elevated temperatures | Di-cis isomers |

Key Findings :

-

Isomerization to 13-cis and all-trans forms reduces binding affinity for retinoic acid receptors (RARs) .

-

Stability studies indicate that deuterium substitution slows isomerization rates by stabilizing the 9-cis conformation .

Conjugation Reactions

Phase II metabolism involves glucuronidation, enhancing water solubility for excretion.

| Reaction | Enzymes | Products | References |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases | 9-cis-4-hydroxyretinoyl-β-glucuronide |

Key Findings :

-

Glucuronidation occurs predominantly in the liver, with species-specific efficiency (higher in mice than rats) .

-

The deuterated form shows reduced conjugation rates due to steric effects .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Non-Deuterated) | Major Metabolites | Biological Impact |

|---|---|---|---|

| Oxidation | 60–70% | 4-oxo derivatives | Reduced receptor binding |

| Reduction | 50–60% | Retinoic acid analogs | Limited bioactivity |

| Isomerization | 30–40% | 13-cis, all-trans isomers | Altered gene regulation |

| Glucuronidation | 40–50% | Glucuronides | Enhanced renal excretion |

Mechanistic Insights

-

Isotope Effects : Deuterium at position 4 stabilizes the hydroxy group, slowing oxidation and glucuronidation .

-

Enzymatic Specificity : CYP26A1 is the primary oxidase, while UGT2B7 mediates glucuronidation .

-

Metabolic Fate : Over 75% of administered rac4-Hydroxy-9-cis-retinoic Acid-d₃ is excreted unchanged in feces, with minor urinary metabolites .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms

Rac4-Hydroxy-9-cis-retinoic Acid-d3 is structurally related to retinoids, which are known for their ability to bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The binding affinity of this compound is significant for understanding its interactions within biological systems. Its unique hydroxylation at position 4 differentiates it from other retinoids, leading to distinct biological activities and potential therapeutic applications.

Chemistry

- Model Compound : Rac4-Hydroxy-9-cis-retinoic Acid-d3 serves as a model compound in retinoid chemistry to study interactions with various reagents and catalysts. Its structural characteristics allow researchers to investigate the reactivity and stability of similar compounds in synthetic pathways.

Biology

- Cellular Mechanisms : In biological studies, this compound is explored for its role in regulating cellular processes such as differentiation and apoptosis. Its effects on gene expression through RARs and RXRs are critical for understanding developmental biology and cancer research .

- Metabolic Pathways : Research has shown that rac4-Hydroxy-9-cis-retinoic Acid-d3 participates in metabolic pathways involving retinoids, providing insights into how these compounds influence cellular metabolism and health .

Medicine

- Cancer Treatment : The compound has demonstrated potential as a chemotherapeutic agent. Studies indicate that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including promyelocytic leukemia and breast cancer models. The mechanism involves modulation of RAR and RXR activity, enhancing therapeutic outcomes compared to other retinoids .

- Dermatological Applications : Rac4-Hydroxy-9-cis-retinoic Acid-d3 is utilized in dermatology for treating skin conditions such as acne, psoriasis, and photoaging. Its efficacy in promoting skin health through topical applications has been established in clinical studies .

Industry

- Pharmaceutical Development : The pharmaceutical industry leverages rac4-Hydroxy-9-cis-retinoic Acid-d3 in drug formulation due to its beneficial effects on skin health and potential anti-cancer properties. It is being investigated for new therapeutic agents aimed at various diseases .

- Cosmetic Products : The compound's properties make it valuable in skincare formulations aimed at improving skin texture and reducing signs of aging. Its inclusion in cosmetic products reflects its versatility as a bioactive ingredient .

Case Studies

Mecanismo De Acción

El ácido retinoico 4-hidroxi todo-trans ejerce sus efectos uniéndose a los receptores del ácido retinoico (RAR) con una afinidad menor que otros metabolitos del ácido retinoico todo-trans . Regula la transcripción genética al interactuar con los receptores nucleares unidos a los elementos de respuesta al ácido retinoico (RARE) . Además, induce la activación de varias vías celulares, incluidas las proteínas Stat, las quinasas de la familia Src, las proteínas Crk y las quinasas de proteínas activadas por mitógeno . Este compuesto inhibe el crecimiento celular, detiene el ciclo celular en la fase G1 e induce la diferenciación de las células de leucemia promielocítica aguda NB4 .

Comparación Con Compuestos Similares

Compuestos similares:

Ácido retinoico todo-trans (ATRA): Un metabolito de la vitamina A, conocido por su papel en la diferenciación y proliferación celular.

Ácido 4-oxo-todo-trans-retinoico: Otro metabolito del ácido retinoico todo-trans con diferentes actividades biológicas.

Ácido retinoico 13-cis: Utilizado en el tratamiento del acné severo y ciertos cánceres.

Singularidad: El ácido retinoico 4-hidroxi todo-trans es único debido a su hidroxilación específica en la posición 4, que imparte actividades biológicas distintas e interacciones con los receptores del ácido retinoico. Su menor afinidad por los RAR en comparación con otros metabolitos permite la regulación diferencial de la transcripción genética y las vías celulares .

Propiedades

IUPAC Name |

9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUMXGDKXYTTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.